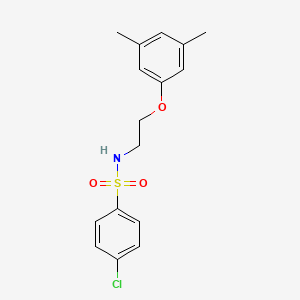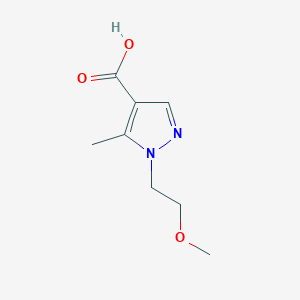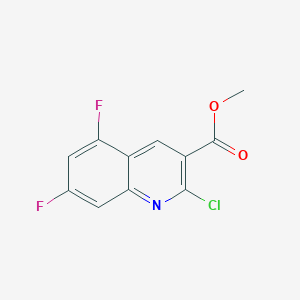![molecular formula C19H27NO3 B2652098 4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one CAS No. 896857-04-8](/img/structure/B2652098.png)
4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a synthetic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a dibutylamino group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 7-hydroxy-4-methylcoumarin with dibutylamine in the presence of formaldehyde. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The dibutylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohol derivatives .
Scientific Research Applications
4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the treatment of malaria and other diseases.
Industry: The compound is used in the development of dyes and pigments
Mechanism of Action
The mechanism of action of 4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the heme detoxification process in the malaria parasite, leading to the accumulation of toxic heme and subsequent parasite death. The exact molecular pathways and targets are still under investigation, but it is believed that the compound disrupts key enzymatic processes within the parasite .
Comparison with Similar Compounds
Similar Compounds
Lumefantrine: A well-known antimalarial compound with a similar structure and mechanism of action.
Artemether: Another antimalarial compound often used in combination with lumefantrine for enhanced efficacy.
Uniqueness
4-[(Dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern on the chromen-2-one core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
4-[(dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-4-6-10-20(11-7-5-2)13-15-12-18(22)23-19-14(3)17(21)9-8-16(15)19/h8-9,12,21H,4-7,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCDFHPCEXWMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC1=CC(=O)OC2=C1C=CC(=C2C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorophenyl)-5,7-dimethyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2652015.png)
![3-(1-([1,1'-Biphenyl]-4-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2652017.png)
![methyl 2-(2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2652018.png)


![5-Methyl-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2652025.png)

![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl thiophene-2-carboxylate](/img/structure/B2652029.png)

![1,3,6-trimethyl-5-((4-(phenylamino)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652031.png)
![4,6-dimethyl-2-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-3-yl]oxy}pyrimidine](/img/structure/B2652032.png)
![(E)-3-(Imidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B2652034.png)

![5-(benzo[d]thiazol-2-yl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2652037.png)
